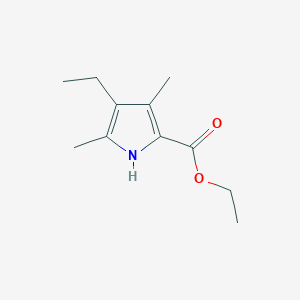

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22702. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGBRYTXWUHNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176413 | |

| Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-47-5 | |

| Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-Ethyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted pyrroles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. This guide provides an in-depth examination of the synthesis of a specific, highly substituted pyrrole, ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No: 2199-47-5).[1] We move beyond a simple recitation of steps to dissect the strategic and mechanistic underpinnings of the most effective synthetic route: the Knorr Pyrrole Synthesis. This document is designed to equip laboratory professionals with the foundational knowledge and practical protocols necessary for the successful and optimized synthesis of this valuable chemical intermediate. We will explore the reaction mechanism, provide a detailed, field-tested experimental protocol, address common optimization and troubleshooting challenges, and present key analytical data for product validation.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in a vast array of biologically active molecules, including the heme cofactor in hemoglobin, chlorophyll, and blockbuster drugs like atorvastatin. The specific substitution pattern of this compound makes it a versatile building block for the construction of more complex macrocycles, such as porphyrins and related photosensitizers, and as a precursor in targeted drug discovery programs.

While several named reactions exist for pyrrole synthesis, including the Paal-Knorr and Hantzsch syntheses, the Knorr Pyrrole Synthesis remains one of the most robust and widely utilized methods for preparing polysubstituted pyrroles with this particular arrangement of functional groups.[2][3][4] This method's enduring utility lies in its convergent nature, assembling the complex core from two simpler, readily accessible fragments.

The Knorr Pyrrole Synthesis: A Mechanistic Deep Dive

The Knorr synthesis is fundamentally the condensation reaction between an α-amino-ketone and a compound containing an active methylene group, typically a β-ketoester.[2][5] A critical feature of this synthesis is the in situ generation of the α-amino-ketone, which is often unstable and prone to self-condensation to form pyrazines.[5]

For our target molecule, the most logical and efficient Knorr approach involves the condensation of ethyl acetoacetate (the active methylene component) and 3-amino-pentan-2-one (the α-amino-ketone).

2.1. Causality of the Synthetic Strategy

-

Choice of Precursors: Ethyl acetoacetate provides the C2-carboxylate and C3-methyl substituents. The 3-amino-pentan-2-one fragment provides the nitrogen atom, the C4-ethyl group, and the C5-methyl group. This specific disconnection strategy leads directly to the desired substitution pattern.

-

In Situ Generation: 3-Aminopentan-2-one is generated on-demand via the zinc/acetic acid reduction of its corresponding oxime, 3-(hydroxyimino)pentan-2-one.[2] This strategy is paramount to maximizing yield by preventing the highly reactive aminoketone from undergoing unproductive self-condensation pathways.

-

Reaction Conditions: Glacial acetic acid serves a dual role: it is the solvent for the reaction and the acid catalyst required for the condensation and dehydration steps.[2] Zinc dust is the classical and cost-effective reducing agent for the conversion of the oxime to the amine.[2]

2.2. Reaction Mechanism

The synthesis proceeds through a well-established cascade of reactions:

-

Reduction of Oxime: Zinc metal, in the presence of acetic acid, reduces the 3-(hydroxyimino)pentan-2-one to the corresponding α-amino-ketone, 3-aminopentan-2-one.

-

Enamine Formation (Knorr Condensation Step 1): The more nucleophilic nitrogen of the newly formed 3-aminopentan-2-one attacks the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate.

-

Intramolecular Cyclization (Knorr Condensation Step 2): The enol or enolate form of the aminoketone fragment then attacks the ester carbonyl of the ethyl acetoacetate moiety.

-

Dehydration and Tautomerization: A final dehydration step, driven by the formation of a stable aromatic system, occurs. The resulting intermediate tautomerizes to yield the final, stable pyrrole ring.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and assumes adherence to standard safety practices, including the use of a fume hood and appropriate personal protective equipment.

3.1. Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Typical Grade |

| Pentan-2-one | 107-87-9 | C₅H₁₀O | 86.13 | ≥99% |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | ACS Reagent, ≥97% |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ACS Reagent, ≥99.7% |

| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 | ≥99% |

| Zinc Dust | 7440-66-6 | Zn | 65.38 | <10 µm, ≥98% |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 95% or Absolute |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |

3.2. Equipment

-

Three-neck round-bottom flask (500 mL)

-

Mechanical stirrer

-

Dropping funnels (x2)

-

Thermometer

-

Ice-salt bath

-

Heating mantle or steam bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator (optional)

3.3. Step-by-Step Synthesis Procedure

Part I: Preparation of 3-(Hydroxyimino)pentan-2-one Solution

-

In a 250 mL beaker, dissolve pentan-2-one (0.25 mol, 21.5 g) in 50 mL of glacial acetic acid.

-

Prepare a solution of sodium nitrite (0.25 mol, 17.3 g) in 30 mL of deionized water in a separate beaker.

-

Place the pentan-2-one solution in an ice-salt bath and cool to 0-5 °C with gentle stirring.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled pentan-2-one solution. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent unwanted side reactions. The addition typically takes 30-45 minutes.

-

After the addition is complete, stir the resulting pale yellow oxime solution in the ice bath for an additional 20 minutes. This solution is used directly in the next step.

Part II: Knorr Condensation and Product Isolation

-

To a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, add glacial acetic acid (100 mL), ethyl acetoacetate (0.25 mol, 32.5 g), and zinc dust (0.55 mol, 36.0 g).

-

Stir the zinc suspension vigorously and begin adding the oxime solution from Part I via a dropping funnel.

-

The reaction is exothermic.[2] Control the addition rate to maintain the internal temperature between 30-40 °C. Use an ice bath for cooling as needed. This addition may take 45-60 minutes.

-

Once the addition is complete, remove the cooling bath and continue stirring for 1 hour at ambient temperature.

-

Heat the reaction mixture to 80-90 °C (a steam bath is ideal) for 1 hour to ensure the reaction goes to completion. The mixture will become thick and greyish.

-

Allow the mixture to cool to approximately 50-60 °C and pour it slowly, with good stirring, into a 2 L beaker containing 1.5 L of ice-water.

-

A solid precipitate of the crude product will form. Stir the slurry for 20 minutes to allow for complete precipitation and to dissolve the zinc acetate salts.

-

Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is colorless and no longer acidic (check with pH paper).

Part III: Purification

-

Transfer the damp, crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely.

-

To the hot ethanolic solution, slowly add hot water until the solution just begins to turn turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum to a constant weight.

Data and Expected Results

4.1. Reaction Parameters and Physicochemical Properties

| Parameter | Value | Reference |

| Molar Ratio (Pentan-2-one:NaNO₂:EAA:Zn) | 1 : 1 : 1 : 2.2 | - |

| Expected Yield | 60-75% | General Knorr Synthesis |

| Product Properties | ||

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1] |

| Molar Mass | 195.26 g/mol | [1] |

| Appearance | Off-white to pale tan crystalline solid | - |

| Melting Point | ~110-114 °C (literature varies) | - |

| CAS Number | 2199-47-5 | [1] |

4.2. Expected Spectroscopic Data for Confirmation

-

¹H NMR (CDCl₃, 400 MHz): δ ~8.5-9.0 (br s, 1H, N-H), 4.30 (q, 2H, -OCH₂CH₃), 2.45 (q, 2H, C4-CH₂CH₃), 2.25 (s, 3H, C5-CH₃), 2.20 (s, 3H, C3-CH₃), 1.35 (t, 3H, -OCH₂CH₃), 1.10 (t, 3H, C4-CH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~161.5 (C=O), 135.0, 128.0, 118.0, 115.0 (pyrrole carbons), 59.5 (-OCH₂), 17.5 (C4-CH₂), 14.5 (-OCH₂CH₃), 13.0 (C4-CH₂CH₃), 12.0 (C5-CH₃), 11.0 (C3-CH₃).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1680 (C=O stretch, ester), ~1550 (C=C stretch, ring).

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Self-condensation of aminoketone. 3. Degradation of product/reactants. | 1. Increase final heating time or temperature moderately (e.g., 95 °C for 1.5h). 2. Ensure rigorous temperature control during oxime formation and addition steps. 3. Avoid excessively high temperatures or prolonged reaction times. Microwave-assisted protocols can sometimes improve yields and reduce times.[6][7] |

| Dark, Tarry Product | 1. Polymerization due to excessive heat. 2. Highly acidic conditions causing degradation. | 1. Lower the reaction temperature and extend the reaction time.[6] 2. While acetic acid is standard, ensure no stronger acid contaminants are present. Perform the final heating step on a steam bath rather than direct mantle heating for better control. |

| Product Fails to Crystallize | 1. Presence of oily impurities. 2. Incorrect solvent ratio for recrystallization. | 1. If recrystallization fails, purify via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). 2. After dissolving in hot ethanol, add water dropwise until persistent turbidity, then clarify with a minimal amount of hot ethanol before cooling. Try scratching the inside of the flask to induce crystallization. |

Conclusion

The Knorr Pyrrole Synthesis provides a reliable and scalable pathway to this compound. By understanding the underlying mechanism—particularly the necessity of the in situ generation of the α-amino-ketone intermediate—and by exercising careful control over reaction parameters such as temperature, chemists can consistently achieve high yields of this valuable heterocyclic building block. The protocol and troubleshooting guide presented here offer a comprehensive framework for researchers to successfully synthesize, purify, and validate this compound, enabling its use in advanced applications within drug discovery and materials science.

References

- BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.

- Wikipedia. (n.d.). Knorr pyrrole synthesis.

- ResearchGate. (2021). Optimization of reaction conditions [Table].

- Wikipedia. (n.d.). Hantzsch pyrrole synthesis.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Grokipedia. (n.d.). Paal–Knorr synthesis.

- PubChem. (n.d.). Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). Knorr Pyrrole Synthesis.

Sources

- 1. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

A Senior Application Scientist's Guide to Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Core Applications

Authored For: Drug Development Professionals, Medicinal Chemists, and Organic Synthesis Researchers

This document provides an in-depth technical examination of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block. We move beyond a simple recitation of data, offering a narrative grounded in the principles of synthetic strategy and mechanistic understanding. The protocols and insights herein are designed to be self-validating, explaining the causality behind procedural choices to ensure robust and reproducible outcomes in the laboratory.

Molecular Identity and Physicochemical Profile

This compound is a polysubstituted pyrrole, a class of heterocycles that forms the core of many biologically essential molecules. Its specific substitution pattern makes it a valuable and precisely tailored precursor, particularly in the synthesis of complex macrocycles like porphyrins.

Nomenclature and Chemical Identifiers

For clarity and cross-referencing, the compound's primary identifiers are summarized below. Adherence to these standards is critical for accurate database searching and regulatory documentation.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2199-47-5[1] |

| Molecular Formula | C₁₁H₁₇NO₂[1] |

| Molecular Weight | 195.26 g/mol [1] |

| InChIKey | GIGBRYTXWUHNAZ-UHFFFAOYSA-N[1] |

| SMILES | CCC1=C(NC(=C1C)C(=O)OCC)C[1] |

Physicochemical and Spectroscopic Data

The following table outlines key computed and experimental properties. This data is fundamental for reaction planning, solvent selection, and analytical characterization.

| Property | Value / Description |

| Physical State | Solid (typical) |

| XLogP3 | 2.8 (Computed)[1] |

| Hydrogen Bond Donors | 1 (N-H group)[1] |

| Hydrogen Bond Acceptors | 2 (Carbonyl and ester oxygens)[1] |

| ¹H NMR | Spectral data available, confirming structural protons[1]. |

| Storage | Store at room temperature, protected from light[2]. |

Strategic Synthesis and Mechanistic Insight

The construction of a highly substituted pyrrole like this is not trivial and requires a robust synthetic methodology. The Knorr pyrrole synthesis is the preeminent choice, valued for its convergence and ability to build complexity in a single, reliable step from readily available precursors.

The Knorr Synthesis: A Field-Proven Approach

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester[3]. A critical challenge is the inherent instability of α-amino-ketones, which readily self-condense. Therefore, the most reliable protocols generate this intermediate in situ.

The most logical and efficient pathway to the target compound involves a two-step sequence:

-

Knorr Synthesis: Reaction of an α-amino-β-ketoester with pentane-2,4-dione to yield ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

-

Reduction: Conversion of the 4-acetyl group to the required 4-ethyl group, typically via a Wolff-Kishner reduction.

This strategy is superior to attempting a direct synthesis with a more complex dicarbonyl compound, as it leverages a highly optimized, well-understood reaction (Knorr) followed by a standard, high-yielding functional group transformation.

Mechanistic Pathway of the Knorr Pyrrole Synthesis

The reaction proceeds through a series of well-defined steps: amine condensation, tautomerization, and cyclization, followed by dehydration to form the aromatic pyrrole ring. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Laboratory Protocol: A Two-Step Synthesis

This protocol details the synthesis of the title compound starting from ethyl acetoacetate. Causality: The in situ generation of the aminoketone from an oxime is a classic technique to prevent side reactions, ensuring the intermediate is consumed as it is formed.

Safety Note: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The target compound is classified as a skin, eye, and respiratory irritant[1].

Step A: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate [3]

-

Oxime Formation: Dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 10 °C. Stir for 1 hour after addition is complete. This generates the ethyl 2-oximinoacetoacetate intermediate.

-

Knorr Condensation: In a separate, large three-necked flask equipped with a mechanical stirrer, add acetylacetone (pentane-2,4-dione, 1 equivalent) and glacial acetic acid.

-

Reductive Amination & Cyclization: To the acetylacetone solution, add activated zinc dust (approx. 2.5 equivalents). Begin vigorously stirring and add the previously prepared oxime solution dropwise. Rationale: The zinc reduces the oxime to the amine in situ. This highly reactive α-amino-ketone is immediately trapped by the acetylacetone in the Knorr condensation. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

-

Work-up: After the addition is complete, stir for an additional 2 hours at room temperature. Pour the reaction mixture into a large volume of ice water. The solid product will precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a solid.

Step B: Wolff-Kishner Reduction to this compound

-

Hydrazone Formation: Suspend the acetyl-pyrrole from Step A (1 equivalent) in diethylene glycol. Add hydrazine hydrate (approx. 4-5 equivalents). Heat the mixture to 100-120 °C for 1-2 hours. Rationale: This step forms the hydrazone intermediate, which is necessary for the subsequent elimination reaction.

-

Elimination: Allow the mixture to cool slightly. Add potassium hydroxide pellets (approx. 4-5 equivalents). Caution: Addition is exothermic. Equip the flask with a distillation condenser.

-

Heating: Slowly heat the mixture. Water and excess hydrazine will distill off. Once the distillation ceases, increase the temperature to 190-200 °C and maintain for 3-4 hours until nitrogen evolution stops.

-

Work-up and Purification: Cool the reaction mixture and pour it into cold water. Acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the final product.

Core Applications in Synthesis

The utility of a chemical building block is defined by its applications. This compound is not an end-product but a critical intermediary, primarily in the construction of porphyrin-based molecules.

The Cornerstone of Porphyrin Synthesis

Porphyrins are foundational to life (e.g., heme, chlorophyll) and advanced materials. Their synthesis often relies on the stepwise assembly of pyrrolic precursors[4]. This specific molecule is an ideal "A-B" type building block for methods like the MacDonald [2+2] porphyrin synthesis, where two distinct dipyrromethane units are condensed.

Caption: Role as a precursor in porphyrin synthesis.

The ethyl ester at the C2 position serves as an activating group for some reactions and a protecting group for others, while the vacant alpha-position (after potential decarboxylation) is the site for condensation to form the inter-pyrrolic methane bridges. The C3, C4, and C5 substituents provide the final "decoration" on the porphyrin periphery, tuning its electronic and steric properties.

Scaffold for Medicinal Chemistry

While its primary use is in porphyrin synthesis, the polysubstituted pyrrole core is a recognized pharmacophore. Related structures have demonstrated potential biological activities, including antibacterial and antifungal properties[5]. This molecule can serve as a starting point for library synthesis, where the ester handle can be converted to amides, and the N-H can be alkylated to explore a wide chemical space for drug discovery programs.

References

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate - ResearchGate. (2025). Available at: [Link]

-

Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 - PubChem. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 - PubChem. Available at: [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Available at: [Link]

-

Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents.

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester - NIST WebBook. Available at: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. Available at: [Link]

-

An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. (2022). Available at: [Link]

-

Syntheses and Functionalizations of Porphyrin Macrocycles - PMC - NIH. Available at: [Link]

Sources

- 1. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scitechnol.com [scitechnol.com]

"ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS number 2199-47-5"

An In-depth Technical Guide to Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-47-5)

Section 1: Core Compound Overview

This compound, registered under CAS Number 2199-47-5, is a highly substituted pyrrole derivative. The pyrrole ring is a foundational five-membered aromatic heterocycle present in a vast array of biologically crucial molecules, including heme, chlorophyll, and vitamin B12. Consequently, synthetic pyrrole derivatives like this one serve as indispensable building blocks in medicinal chemistry and materials science.[1] This specific compound, with its defined substitution pattern, is a valuable intermediate, particularly in the synthesis of porphyrins and related macrocycles used in applications such as photodynamic therapy (PDT).[2][3] Its structure combines electron-donating alkyl groups with an electron-withdrawing ethyl carboxylate group, creating a unique electronic and steric profile that dictates its reactivity and utility.

This guide provides an in-depth analysis of its synthesis, structural characterization, chemical behavior, and applications, tailored for professionals in chemical research and drug development.

| Property | Value | Source |

| CAS Number | 2199-47-5 | [2][4] |

| Molecular Formula | C₁₁H₁₇NO₂ | [2][4] |

| Molecular Weight | 195.26 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [2] |

| Synonyms | Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate, 2,4-Dimethyl-3-ethyl-5-carbethoxy-pyrrole | [4] |

Section 2: Synthesis Methodology: The Knorr Pyrrole Synthesis

The construction of the polysubstituted pyrrole ring is most effectively achieved through the Knorr pyrrole synthesis. This classic condensation reaction is renowned for its reliability and versatility in creating a wide variety of pyrrole derivatives from acyclic precursors.[5][6] The core principle involves the reaction between an α-amino-ketone and a β-ketoester, which provides precise control over the final substitution pattern.

The strategic value of the Knorr synthesis lies in its convergent nature. Instead of modifying a pre-existing pyrrole ring, which can lead to issues with regioselectivity, the Knorr synthesis builds the desired ring system from two custom-selected fragments, ensuring the correct placement of each substituent from the outset.

General Mechanism of the Knorr Pyrrole Synthesis

The reaction proceeds through an initial condensation of the amine and ketone to form an enamine, which then undergoes a rate-determining cyclization followed by dehydration to yield the aromatic pyrrole ring.[7]

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Self-Validating Protocol for this compound

This protocol describes the synthesis starting from 3-pentanone and ethyl acetoacetate. The validation is inherent in the process; successful synthesis and isolation of the intermediate α-amino-ketone is a prerequisite for the final condensation, and the final product's purity is confirmed via standard spectroscopic methods as detailed in Section 3.

Part A: Synthesis of 3-Amino-3-methyl-2-pentanone Hydrochloride (α-Amino Ketone Intermediate)

-

Nitrosation: Dissolve 3-pentanone (1.0 equiv) in glacial acetic acid. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 10°C. Stir for 2 hours. The formation of the α-oximino ketone is the key transformation here; tight temperature control prevents side reactions.

-

Reduction: To the solution containing the α-oximino ketone, add zinc dust (2.5 equiv) portion-wise while stirring vigorously. The reaction is highly exothermic; maintain the temperature below 40°C using an ice bath. This step reduces the oxime directly to the amine.[5]

-

Work-up and Isolation: After the zinc addition is complete, stir for an additional hour at room temperature. Filter the mixture to remove excess zinc and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue contains the crude α-amino ketone, which is often carried forward without extensive purification, or can be isolated as its hydrochloride salt for stability.

Part B: Condensation to form this compound

-

Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv) in glacial acetic acid.

-

Condensation: To this solution, add the crude α-amino ketone from Part A. Heat the reaction mixture to 80-90°C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The acidic medium catalyzes both the initial condensation and the subsequent dehydration steps.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate as a solid.

-

Purification: Collect the crude solid by filtration. Wash with cold water to remove residual acetic acid. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.[2]

Section 3: Structural Elucidation and Spectroscopic Profile

Confirming the structure and purity of the synthesized compound is critical. The following data represent the expected spectroscopic signatures for this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | N-H Proton: A broad singlet typically observed between δ 8.0-9.5 ppm. Ester (CH₂): A quartet around δ 4.2-4.3 ppm. Ester (CH₃): A triplet around δ 1.2-1.3 ppm. Ring Methyls (C3-CH₃, C5-CH₃): Two distinct singlets, expected around δ 2.1-2.3 ppm. Ring Ethyl (CH₂): A quartet around δ 2.4-2.6 ppm. Ring Ethyl (CH₃): A triplet around δ 1.0-1.1 ppm. |

| ¹³C NMR | Ester Carbonyl (C=O): Signal around δ 160-165 ppm. Pyrrole Carbons (C2, C5): Signals typically in the range of δ 120-140 ppm. Pyrrole Carbons (C3, C4): Signals typically in the range of δ 110-130 ppm. Ester (OCH₂): Signal around δ 60 ppm. Alkyl Carbons: Signals for the methyl and ethyl substituents would appear in the upfield region (δ 10-30 ppm). |

| IR Spectroscopy | N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹. C-H Stretch (sp³): Bands just below 3000 cm⁻¹. C=O Stretch (Ester): A strong, sharp band around 1680-1700 cm⁻¹. C=C & C-N Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ fingerprint region. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 195.13, corresponding to the molecular formula C₁₁H₁₇NO₂. Fragmentation: Expect loss of the ethoxy group (-OC₂H₅, m/z 45) and subsequent loss of CO. |

Section 4: Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay of its functional groups. The fully substituted nature of the pyrrole ring precludes typical electrophilic aromatic substitution, shifting the focus of reactivity to the N-H proton, the ester moiety, and the alkyl side chains.

Caption: Potential Reactivity Sites for Derivatization.

-

N-H Deprotonation and Substitution: The N-H proton is acidic and can be removed by a suitable base. The resulting pyrrolide anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, allowing for the introduction of diverse functional groups.

-

Ester Manipulation: The ethyl ester at the C2 position is a versatile handle for synthetic transformations.

-

Hydrolysis: Saponification with a base like NaOH followed by acidic workup yields the corresponding carboxylic acid. This introduces a key functional group for amide coupling, a cornerstone of medicinal chemistry.

-

Amidation: Direct reaction with amines can form various amides, enabling the exploration of structure-activity relationships.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol (a hydroxymethyl group), providing another point for further chemical modification.

-

-

Side-Chain Functionalization: While less common, the methyl groups attached to the ring, particularly the one at C5, can undergo oxidation or condensation reactions under specific conditions to introduce aldehydes or other functionalities.

Section 5: Applications in Research and Drug Development

This pyrrole derivative is not merely a synthetic curiosity; it is a key player in the development of complex, functional molecules.

Porphyrin and Dipyrromethane Synthesis

The primary application of this and related pyrroles is in the construction of porphyrins. The synthesis often involves the condensation of two pyrrole units to form a dipyrromethane, which is then further reacted to build the final macrocyclic porphyrin ring. Porphyrins are central to the field of photodynamic therapy, where they act as photosensitizers that generate cytotoxic reactive oxygen species upon light activation to destroy tumor cells.[2]

Caption: Role as a building block in porphyrin synthesis.

Biological Activity

While often used as an intermediate, the substituted pyrrole scaffold itself is known to be biologically active. Research into derivatives of this compound has shown promising results in antimicrobial and anticancer applications.[2]

| Activity Type | Target | Efficacy | Reference |

| Antimicrobial | Staphylococcus aureus (Gram-positive bacteria) | MIC values reported between 3.12 - 12.5 µg/mL for derivatives | [2] |

| Anticancer | Human carcinoma cell lines (A-431, A-549, MDA-MB-468) | Showed promising inhibition of cell proliferation | [2] |

These findings underscore the potential of this molecule as a lead scaffold for developing new therapeutic agents. The substituents on the pyrrole ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Section 6: Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: According to GHS classifications, this compound is considered hazardous.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] If inhaled, move to fresh air.[9] In case of skin contact, wash off with soap and plenty of water.

-

-

Storage:

Section 7: References

-

PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. Available from: [Link]

-

Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

-

PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. Available from: [Link]

-

MBB College. Paal-Knorr Synthesis. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 4. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. mbbcollege.in [mbbcollege.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. guidechem.com [guidechem.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide on Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Executive Summary

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a highly substituted pyrrole derivative that serves as a critical building block in the synthesis of complex heterocyclic molecules. Its strategic importance is most notably demonstrated in its role as a key intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1] This guide provides a comprehensive overview of the molecule's chemical and physical properties, detailed spectroscopic analysis for structural confirmation, a step-by-step examination of its synthesis via the Knorr pyrrole synthesis, and its pivotal application in pharmaceutical manufacturing. The content herein is structured to deliver not only factual data but also the underlying scientific principles and practical considerations essential for professionals in the field.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is a molecule whose structure and properties are well-documented.

Molecular Structure

The IUPAC name for this compound is this compound.[2] The structure consists of a central pyrrole ring, which is an aromatic five-membered heterocycle containing a nitrogen atom. The ring is substituted at positions 2, 3, 4, and 5 with an ethyl carboxylate group, a methyl group, an ethyl group, and another methyl group, respectively.

2D and 3D Structural Representations:

-

2D Structure: A clear representation of the connectivity of atoms and functional groups.[2]

-

3D Conformer: Illustrates the spatial arrangement of the atoms, providing insight into the molecule's steric and electronic properties.[2]

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in the table below for quick reference. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₁H₁₇NO₂ | [2] |

| Molecular Weight | 195.26 g/mol | [2] |

| CAS Number | 2199-47-5 | [2] |

| Canonical SMILES | CCC1=C(NC(=C1C)C(=O)OCC)C | [2] |

| InChI Key | GIGBRYTXWUHNAZ-UHFFFAOYSA-N | [2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include those for the ethyl group of the ester, the ethyl group on the pyrrole ring, the two methyl groups on the ring, and the N-H proton of the pyrrole.

-

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule. Signals corresponding to the carbonyl carbon of the ester, the sp² hybridized carbons of the pyrrole ring, and the sp³ hybridized carbons of the ethyl and methyl substituents would be anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretch: A peak corresponding to the pyrrole N-H bond.

-

C=O stretch: A strong absorption from the carbonyl group of the ethyl ester.

-

C-H stretches: Signals from the aliphatic C-H bonds of the ethyl and methyl groups.

-

C-N and C-C stretches: Absorptions associated with the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of the compound (195.26 g/mol ).[2] Analysis of the fragmentation pattern can further confirm the structure by identifying the loss of specific functional groups.

Synthesis and Mechanistic Pathways: The Knorr Pyrrole Synthesis

The most prevalent and efficient method for synthesizing substituted pyrroles like this compound is the Knorr pyrrole synthesis.[3][4] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[3]

Rationale Behind the Knorr Synthesis

The Knorr synthesis is favored due to its versatility and the ready availability of the starting materials.[4] It allows for the construction of highly substituted pyrrole rings with good regioselectivity. The reaction is typically catalyzed by acid and proceeds through a series of well-understood steps.[4]

Step-by-Step Experimental Protocol

A generalized protocol for the Knorr synthesis is as follows:

-

In situ generation of the α-amino-ketone: Due to their instability and tendency to self-condense, α-amino-ketones are typically prepared in situ from a more stable precursor, such as an α-oximino-ketone.[3] This is often achieved through reduction using zinc dust in acetic acid.[5]

-

Condensation Reaction: The in situ generated α-amino-ketone reacts with a β-dicarbonyl compound (in this case, an ethyl acetoacetate derivative).

-

Cyclization and Dehydration: The intermediate formed undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring.[5]

The reaction is often exothermic and may require cooling to control the reaction rate and prevent side reactions.[3]

Mechanistic Workflow Diagram

The following diagram, rendered in DOT language, illustrates the key steps of the Knorr pyrrole synthesis mechanism.

Caption: Workflow of the Knorr Pyrrole Synthesis.

Key Applications in Drug Discovery: The Synthesis of Sunitinib

This compound is a crucial precursor in the multi-step synthesis of Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Sunitinib is used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1]

The Role as a Scaffold

The substituted pyrrole ring provided by this starting material forms the core scaffold of one of the key fragments of the Sunitinib molecule. The functional groups attached to the pyrrole allow for subsequent chemical modifications to build the final drug structure.

Synthetic Pathway to Sunitinib

The synthesis of Sunitinib from this compound involves several key transformations:

-

Amidation: The ethyl ester group is converted to a carboxamide by reaction with N-(2-(diethylamino)ethyl)amine.

-

Formylation: The C-5 position of the pyrrole ring is formylated, typically using a Vilsmeier-Haack reaction, to introduce an aldehyde group. This step yields N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, another critical intermediate.[6]

-

Knoevenagel Condensation: The final step involves a Knoevenagel condensation of the formylated pyrrole with an oxindole derivative (5-fluoro-1,3-dihydro-2H-indol-2-one) to form the active Sunitinib molecule.[7]

Synthetic Workflow Diagram

The following diagram illustrates the synthetic route from the starting pyrrole to Sunitinib.

Caption: Synthetic pathway from the pyrrole starting material to Sunitinib.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

-

Use in a well-ventilated area or under a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Avoid inhalation, ingestion, and contact with skin and eyes.[8] The compound may cause skin and eye irritation.[8]

Conclusion

This compound is a molecule of significant synthetic utility, particularly within the pharmaceutical industry. Its well-defined structure, predictable reactivity, and efficient synthesis through the Knorr reaction make it an invaluable building block. The successful application of this compound in the commercial-scale synthesis of the life-saving drug Sunitinib underscores its importance in modern medicinal chemistry. This guide has provided a detailed technical overview intended to support the work of researchers and professionals dedicated to advancing the field of drug discovery and development.

References

-

Wikipedia. Knorr pyrrole synthesis.

-

Grokipedia. Knorr pyrrole synthesis.

-

PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate.

-

Echemi. Everything Needed to Know: Knorr Synthesis of Pyrrole.

-

PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate.

-

National Center for Biotechnology Information. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

NIST WebBook. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester.

-

ChemicalBook. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

-

YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole.

-

Echemi. 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester Safety Data Sheets.

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.

-

Fisher Scientific. SAFETY DATA SHEET.

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.

-

University of Cambridge Repository.

-

ProQuest. Azomethines based on ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, its biological activity and reaction with thioglycolic acid.

-

CymitQuimica. Safety Data Sheet.

-

TCI Chemicals. SAFETY DATA SHEET.

-

Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

-

Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

-

Supporting Information.

-

Sigma-Aldrich. Ethyl 4-methyl-1H-pyrrole-3-carboxylate.

-

ResearchGate. (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

ChemSynthesis. ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

-

ChemicalBook. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1 H NMR.

-

SpectraBase. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[1H NMR] - Chemical Shifts.

-

SpectraBase. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[MS (GC)] - Spectrum.

-

SYNTHESIS OF 5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3- CARBOXYLIC ACID USED IN PREPARATION OF SUNITINIB.

-

ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

-

PubChem. Sunitinib.

-

National Center for Biotechnology Information. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

-

PubMed. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2.

-

PubMed. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.

-

NIST WebBook. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester.

-

Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix.

-

Sigma-Aldrich. CAS 646-13-9.

-

Internet Archive. Full text of "Annals Indian Administration Volume Viii".

-

Guidechem. 4-Hydrazinobenzoic acid 619-67-0 wiki.

Sources

- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. echemi.com [echemi.com]

- 6. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 7. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Introduction: The Pyrrole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate for Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, conferring favorable pharmacokinetic and pharmacodynamic profiles.[1] Molecules incorporating the pyrrole ring have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, highly functionalized derivative, This compound , providing a comprehensive technical overview of its synthesis, properties, and potential applications for researchers in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a compound are paramount for reproducible scientific research. The formal IUPAC name for the topic compound is This compound .[5] Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₁₁H₁₇NO₂ | PubChem[5] |

| Molecular Weight | 195.26 g/mol | PubChem[5] |

| CAS Number | 2199-47-5 | PubChem[5] |

| Appearance | Solid (typical) | N/A |

| XLogP3 | 2.8 | PubChem[5] |

| Hydrogen Bond Donors | 1 (the pyrrole N-H) | PubChem[5] |

| Hydrogen Bond Acceptors | 2 (the carbonyl and ester oxygens) | PubChem[5] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Figure 1: 2D structure of this compound.

Synthesis Methodologies: Building the Pyrrole Core

The construction of polysubstituted pyrroles is a foundational task in synthetic organic chemistry. The specific substitution pattern of this compound lends itself to classic, yet powerful, synthetic strategies, primarily the Knorr and Paal-Knorr pyrrole syntheses.

The Knorr Pyrrole Synthesis

First reported by Ludwig Knorr in 1884, this method is a highly versatile reaction for creating substituted pyrroles.[6][7] It involves the condensation of an α-aminoketone with a β-dicarbonyl compound or a similar active methylene compound.[6][7] A key advantage of this approach is its ability to control the regiochemistry of the final product, making it ideal for synthesizing specifically substituted pyrroles like the target molecule.

Causality in Mechanism: The reaction's success hinges on the in situ preparation of the α-aminoketone, which is prone to self-condensation.[7] This is typically achieved by reducing an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid. The freshly generated amine is immediately consumed by the second carbonyl component in the reaction mixture, preventing side reactions and maximizing yield.

Workflow and Mechanism:

-

Enamine Formation: The synthesis begins with the condensation of the α-aminoketone with the second carbonyl compound to form an imine, which rapidly tautomerizes to the more stable enamine intermediate.[7]

-

Cyclization: The enamine nitrogen then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion to form a five-membered ring.

-

Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes elimination of a water molecule to yield the stable, aromatic pyrrole ring.[7]

Caption: Knorr synthesis logical workflow.

The Paal-Knorr Pyrrole Synthesis

Also developed in the 1880s, the Paal-Knorr synthesis provides an alternative and straightforward route, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8][9][10] The reaction is often catalyzed by a weak acid, such as acetic acid.[9][11]

Causality in Mechanism: The mechanism, elucidated in detail by Amarnath, involves the initial formation of a hemiaminal.[10][11] One of the carbonyl groups is attacked by the amine, and the resulting intermediate's nitrogen then attacks the second carbonyl. This ring-closing step is typically the rate-determining step of the reaction.[8][11] Subsequent dehydration steps lead to the aromatic pyrrole. Using a strong acid (pH < 3) can unfavorably promote the formation of furan byproducts.[9]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

"ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate solubility data"

An In-Depth Technical Guide to the Solubility of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction

This compound is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of alkyl and carboxylate functional groups on the pyrrole scaffold dictates its physicochemical properties, with solubility being one of the most critical parameters for its practical application. Understanding the solubility of this compound is paramount for researchers in drug development, as it directly influences bioavailability, formulation feasibility, and the reliability of in-vitro biological assays.[1][2][3] Low aqueous solubility can lead to underestimated toxicity, poor absorption, and unpredictable experimental outcomes, making a thorough characterization essential during lead optimization and pre-formulation studies.[1][3][4]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the key factors influencing its solubility and present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, designed to provide researchers with a self-validating framework for generating high-quality, reliable data.

Physicochemical Profile and Structural Influence on Solubility

The solubility behavior of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID: 137480[7] |

| CAS Number | 2199-47-5 | PubChem CID: 137480[7] |

| Molecular Formula | C₁₁H₁₇NO₂ | PubChem CID: 137480[7] |

| Molecular Weight | 195.26 g/mol | PubChem CID: 137480[7] |

| XLogP3 | 2.8 | PubChem CID: 137480[7] |

The structure of this compound features a largely non-polar hydrocarbon framework consisting of methyl and ethyl groups, which contributes to its lipophilicity. The pyrrole ring itself is aromatic and relatively non-polar.[8] The presence of the ester (carboxylate) group and the nitrogen atom in the pyrrole ring introduce some capacity for hydrogen bonding with polar solvents.[9] However, the overall structure, supported by a calculated LogP of 2.8, suggests that the compound is predominantly lipophilic.[7] Therefore, it is predicted to have limited solubility in polar solvents like water and significantly better solubility in non-polar organic solvents.[9]

Key Factors Influencing Solubility:

-

Temperature: For most solid organic compounds, solubility increases with a rise in temperature, as the additional energy helps overcome the crystal lattice forces and facilitates dissolution.[5][8]

-

pH and pKa: The solubility of ionizable compounds is highly pH-dependent. The pyrrole nitrogen is very weakly acidic (pKa ≈ 17-20), and the ester group is non-ionizable. Consequently, the solubility of this compound is expected to be largely independent of pH within the typical physiological range (pH 1-8).

-

Solvent Polarity: As dictated by the "like dissolves like" principle, polar solvents will favor polar solutes, and non-polar solvents will favor non-polar solutes.[5][6] We anticipate high solubility in solvents like chloroform and moderate solubility in alcohols, with low solubility in water.[9][10]

Experimental Determination of Solubility

The choice of solubility assay depends on the stage of research. Kinetic assays are rapid and suited for high-throughput screening in early discovery, while thermodynamic assays provide the true equilibrium value essential for later-stage development.[2][11]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be achieved in a solution at equilibrium with its solid form under specific conditions.[3][12] It represents the true, intrinsic solubility and is the benchmark for pre-formulation and biopharmaceutical characterization.[13] The shake-flask method is universally regarded as the "gold standard" for its determination.[13][14]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

This protocol is based on the well-established shake-flask method.[1][14]

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The exact mass of the excess solid is not critical, but it must be sufficient to maintain a saturated solution with visible solid remaining after incubation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, or organic solvent) to the vial.

-

Equilibration: Seal the vials and place them in a thermomixer or on a vial roller. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 700-850 rpm) for at least 24 hours to ensure equilibrium is reached.[1][12] For some poorly soluble or slow-dissolving compounds, incubation times of 48-72 hours may be necessary.[15]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the vials at high speed (e.g., 10,000 x g for 15 minutes) or by filtering the solution through a low-binding filter plate (e.g., 0.45 µm PVDF).[1][4]

-

Sample Analysis: Carefully aspirate an aliquot of the clear supernatant. Prepare serial dilutions of this supernatant in a suitable solvent (e.g., acetonitrile/water) for analysis.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[4][15] A calibration curve must be prepared using stock solutions of the compound of known concentrations.

-

Reporting: The final solubility is reported in units of µg/mL or µM. The experiment should be performed in duplicate or triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of a compound's tendency to precipitate when an aqueous buffer is added to a concentrated DMSO stock solution.[4][15] This method is not a measure of true equilibrium but is invaluable in early drug discovery for rapidly flagging compounds with potential solubility liabilities.[1][2] It often overestimates thermodynamic solubility because the short experiment duration can lead to the formation of supersaturated solutions.[14]

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

This protocol describes a common high-throughput method for assessing kinetic solubility.[11][16]

-

Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[1]

-

Plate Setup: In a clear 96-well microtiter plate, add 98 µL of the aqueous test buffer (e.g., PBS, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the wells, resulting in a final compound concentration of 400 µM and a final DMSO concentration of 2%. Prepare in duplicate.[1]

-

Incubation: Seal the plate and place it in a plate shaker. Incubate at room temperature for 2 hours with moderate agitation (e.g., 850 rpm).[1][16]

-

Detection: Measure the turbidity of each well using a laser nephelometer, which quantifies the amount of light scattered by any precipitate that has formed.[4]

-

Data Analysis: The solubility is determined by comparing the light scattering signal of the test compound to that of positive (poorly soluble) and negative (highly soluble) controls. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.

Predicted Solubility Profile

While experimental determination is essential, a predicted solubility profile can be constructed based on the physicochemical properties discussed. This serves as a hypothesis for experimental design.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Water (pH 7.4) | Polar, Protic | Very Low | The compound is predominantly non-polar (XLogP3 = 2.8).[7] Pyrrole itself has low water solubility.[8] |

| Ethanol | Polar, Protic | Moderate to High | The ethyl group of ethanol has affinity for the non-polar parts of the molecule, while the hydroxyl group can interact with the ester and NH groups. Pyrrole is soluble in ethanol.[17] |

| Acetonitrile | Polar, Aprotic | Moderate to High | A common solvent for organic compounds, capable of dissolving moderately polar substances. |

| DMSO | Polar, Aprotic | High | A strong aprotic solvent capable of dissolving a wide range of organic molecules.[1] |

| Chloroform | Non-Polar | High | The non-polar nature of chloroform aligns well with the lipophilic character of the compound.[9] |

| Hexane | Non-Polar | Moderate | While both are non-polar, the ester and NH groups may limit miscibility compared to chloroform.[9] |

Advanced Characterization: pKa and LogP Determination

For drug development, understanding a compound's ionization constant (pKa) and lipophilicity (LogP) is crucial as these parameters govern absorption, distribution, metabolism, and excretion (ADME).

Caption: Relationship between key physicochemical properties in drug discovery.

-

pKa Determination: The pKa can be precisely measured using potentiometric or UV-metric titration.[18][19] In potentiometric titration, a solution of the compound is titrated with a strong acid or base, and the pKa is determined from the inflection point of the resulting pH curve.[20][21]

-

LogP Determination: The partition coefficient (LogP) is a measure of a compound's differential solubility in a two-phase system of water and n-octanol. The shake-flask method is the traditional approach, where the compound is dissolved in an octanol/water mixture, shaken to equilibrium, and the concentration in each phase is measured to determine the partition ratio.[22]

Conclusion

A thorough understanding and accurate measurement of solubility are non-negotiable for the successful development of any chemical entity, including this compound. Due to its predominantly lipophilic structure, this compound is expected to exhibit low aqueous solubility, a critical factor that must be quantified early in the research process.

This guide has outlined the established, reliable methodologies for this characterization. For early-stage screening, kinetic solubility assays provide a rapid, high-throughput assessment to prioritize compounds. For lead optimization and pre-formulation, the thermodynamic shake-flask method remains the indispensable gold standard, providing the true equilibrium solubility data required for advanced development decisions. By applying these robust protocols, researchers can generate high-quality, reproducible data, enabling informed decisions and mitigating risks associated with poor solubility in the drug discovery and development pipeline.

References

- Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?. Blog - BIOSYNCE.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Glomme, A., & März, J. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Kerns, E. H. (n.d.). In vitro solubility assays in drug discovery. PubMed.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Sigma-Aldrich. (n.d.). Ethyl 4-methyl-1H-pyrrole-3-carboxylate.

- Solubility of Things. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Slideshare. (n.d.). pKa and log p determination.

- Web.chemdoodle.com. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- NIH. (n.d.). Development of Methods for the Determination of pKa Values.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PCBIS. (n.d.). Thermodynamic solubility.

- Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- PubChem. (n.d.). Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate.

- Quora. (2018). Is pyrrole highly soluble in water?.

- NIH PubChem. (n.d.). Pyrrole.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. evotec.com [evotec.com]

- 4. enamine.net [enamine.net]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. tandfonline.com [tandfonline.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. quora.com [quora.com]

- 18. evotec.com [evotec.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. pKa and log p determination | PPTX [slideshare.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No: 2199-47-5), a key substituted pyrrole derivative.[1] As a fundamental building block in the synthesis of porphyrins and other complex macrocycles, unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive spectroscopic profile of the molecule. Each section explains the causality behind the observed spectral features, grounded in established chemical principles. Furthermore, this guide includes detailed, self-validating experimental protocols for data acquisition, ensuring reproducibility and scientific integrity.

Molecular Structure and Atom Numbering

This compound possesses a pentasubstituted pyrrole core, a heterocyclic aromatic ring that is a common motif in biologically active molecules.[2] The precise arrangement of the ethyl, methyl, and ethyl carboxylate groups dictates its chemical reactivity and its utility as a synthetic precursor. To ensure clarity throughout this guide, the following IUPAC-consistent numbering scheme is adopted for all spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on spectra obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The electron-withdrawing nature of the ethyl carboxylate group at C2 and the aromaticity of the pyrrole ring are the dominant factors influencing the chemical shifts.

-

N-H Proton: The proton attached to the pyrrole nitrogen (N1-H) is expected to appear as a broad singlet in the downfield region (δ 8.5-9.5 ppm). Its broadness is a characteristic feature resulting from quadrupole-induced relaxation by the adjacent ¹⁴N nucleus and potential intermolecular hydrogen bonding.[3]

-

Ester Protons (C8-H₂, C9-H₃): The ethyl ester group gives rise to two distinct signals: a quartet for the methylene protons (C8-H₂) and a triplet for the methyl protons (C9-H₃). The methylene protons are deshielded by the adjacent oxygen atom, appearing around δ 4.2-4.3 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 rule). The methyl protons appear further upfield at δ 1.3-1.4 ppm as a triplet, split by the two methylene protons.

-

C4-Ethyl Protons (C11-H₂, C12-H₃): The ethyl group at the C4 position also produces a quartet and a triplet. These signals appear more upfield than their ester counterparts as they are attached directly to the less deshielding pyrrole ring. The methylene protons (C11-H₂) are expected around δ 2.4-2.5 ppm, and the methyl protons (C12-H₃) around δ 1.1-1.2 ppm.

-

Methyl Protons (C10-H₃, C13-H₃): The two methyl groups on the pyrrole ring (at C3 and C5) are in distinct chemical environments and therefore appear as two separate singlets. The C5-methyl (C13-H₃) is adjacent to the deshielding ester group, while the C3-methyl (C10-H₃) is adjacent to the C4-ethyl group. Both are expected in the range of δ 2.2-2.3 ppm, with slight differentiation.

Table 1: Summary of Predicted ¹H NMR Spectral Data

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| N1-H | 8.7 | broad singlet | 1H | - |

| C8-H ₂ (Ester) | 4.25 | quartet | 2H | ~7.1 |

| C11-H ₂ (C4-Ethyl) | 2.42 | quartet | 2H | ~7.5 |

| C10-H ₃ (C3-Methyl) | 2.28 | singlet | 3H | - |

| C13-H ₃ (C5-Methyl) | 2.25 | singlet | 3H | - |

| C9-H ₃ (Ester) | 1.33 | triplet | 3H | ~7.1 |

| C12-H ₃ (C4-Ethyl) | 1.10 | triplet | 3H | ~7.5 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

-

Carbonyl Carbon (C6): The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield around δ 162-165 ppm.

-